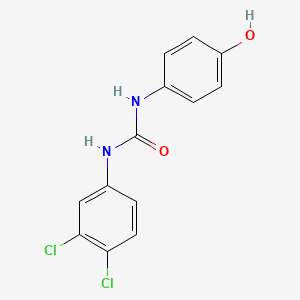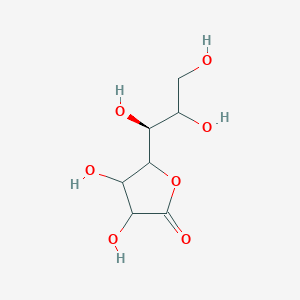![molecular formula C24H20Cl3N3OS B11994136 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-tert-Butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyridinring, eine Cyanogruppe und mehrere tert-Butyl- und Phenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(6-tert-Butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamid umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Herstellung des Pyridinrings, gefolgt von der Einführung der Cyano- und Phenylgruppen. Die tert-Butylgruppen werden dann durch Alkylierungsreaktionen hinzugefügt. Der letzte Schritt beinhaltet die Bildung der Acetamidbindung durch Reaktion mit 2,4,6-Trichlorophenylessigsäure unter geeigneten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation beinhalten, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(6-tert-Butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe angreifen und sie in ein Amin umwandeln.
Substitution: Die Phenyl- und Pyridinringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) können Substitutionsreaktionen ermöglichen.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-[(6-tert-Butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer für Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(6-tert-Butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion verändern. Die Cyano- und Phenylgruppen spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4,6-Tri-tert-Butylphenol: Ein Antioxidans, das in verschiedenen industriellen Anwendungen eingesetzt wird.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonat: Ein chemoselektives Reagenz, das in der organischen Synthese verwendet wird.
tert-Butyl 6-Cyano-2-(2-(4-Ethyl-3-iodophenyl)propan-2-yl)-1H-indol-3-carboxylat: Ein Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.
Einzigartigkeit
2-[(6-tert-Butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig.
Eigenschaften
Molekularformel |
C24H20Cl3N3OS |
|---|---|
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C24H20Cl3N3OS/c1-24(2,3)20-11-16(14-7-5-4-6-8-14)17(12-28)23(29-20)32-13-21(31)30-22-18(26)9-15(25)10-19(22)27/h4-11H,13H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
KMMSHHAHJWMUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)






![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11994103.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)

![2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11994148.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)
